molecular formula C21H18N2O2S2 B11079211 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol

Cat. No.: B11079211
M. Wt: 394.5 g/mol
InChI Key: TUJKNQWREWGHAR-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Naphthalene Derivative: Using a Friedel-Crafts acylation reaction.

    Coupling of the Benzothiazole and Naphthalene Rings: Through a nucleophilic substitution reaction.

    Introduction of the Morpholine Ring: Via a substitution reaction with morpholine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(piperidin-4-yl)naphthalen-2-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(pyrrolidin-4-yl)naphthalen-2-ol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol is unique due to the combination of its benzothiazole, morpholine, and naphthalene rings, which may confer specific chemical properties and biological activities not found in similar compounds.

Properties

Molecular Formula

C21H18N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C21H18N2O2S2/c24-18-13-17(23-9-11-25-12-10-23)14-5-1-2-6-15(14)20(18)27-21-22-16-7-3-4-8-19(16)26-21/h1-8,13,24H,9-12H2

InChI Key

TUJKNQWREWGHAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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